molecular formula C18H26N4 B2767146 2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole CAS No. 439107-48-9

2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole

Cat. No. B2767146
CAS RN: 439107-48-9
M. Wt: 298.434
InChI Key: GWGIWFDMPLCQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole (CMPB) is a novel synthetic compound which has been the subject of much scientific research in recent years. CMPB is a heterocyclic compound, and its structure consists of a cyclohexyl ring connected to a 1,3-benzimidazole ring, with a 4-methylpiperazine moiety attached to the benzimidazole ring. CMPB is an interesting and important compound for many reasons, ranging from its potential as a drug to its use in laboratory experiments.

Scientific Research Applications

Antioxidant Activities and Glucosidase Inhibition

A study by Özil, Parlak, and Baltaş (2018) explored the synthesis of benzimidazole derivatives, including compounds structurally related to 2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole, for their potential as glucosidase inhibitors with antioxidant activity. These compounds were synthesized through a 'one-pot' nitro reductive cyclization reaction and demonstrated significant in vitro antioxidant activities and α-glucosidase inhibitory potential, outperforming the standard acarbose in some cases. This research suggests the potential therapeutic applications of these compounds in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).

Synthesis and Structural Characterization

Another aspect of research on benzimidazole derivatives, including those similar to 2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole, focuses on their synthesis and structural characterization. For example, Özbey, Kuş, and Göker (2001) reported on the crystal structure of a closely related compound, providing insights into its conformation and the geometric arrangement of its molecular components. This type of research is crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in pharmaceuticals and material science (Özbey, Kuş, & Göker, 2001).

Biological Activity and Drug Development

Further research into benzimidazole derivatives has explored their biological activities and potential as drug candidates. Studies have evaluated these compounds for various pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. For instance, Abdellatif et al. (2013) investigated novel 2-substituted-1H-benzimidazole derivatives for their antimicrobial activity, suggesting the therapeutic potential of these compounds against a range of microbial infections (Abdellatif, Elshemy, El-Badry, Ragab, & El-Enany, 2013).

properties

IUPAC Name

2-cyclohexyl-6-(4-methylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4/c1-21-9-11-22(12-10-21)15-7-8-16-17(13-15)20-18(19-16)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIWFDMPLCQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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